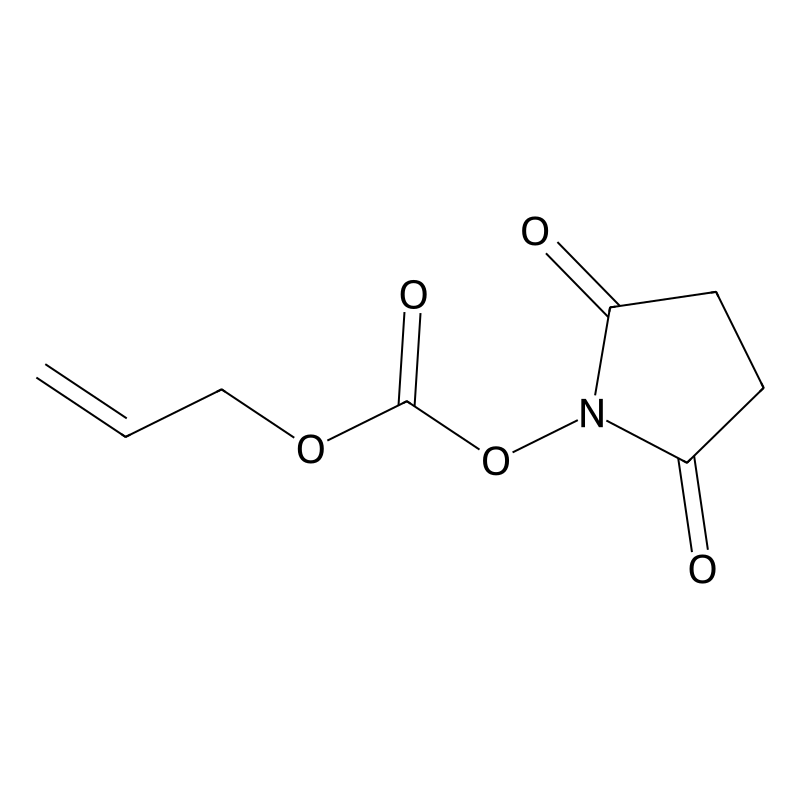

N-(Allyloxycarbonyloxy)succinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Glycopeptide Scaffolds:

Glycopeptides are a class of molecules containing both peptides (chains of amino acids) and sugars. They play crucial roles in various biological processes. Alloc-Su serves as a valuable building block in the synthesis of glycopeptide scaffolds. These scaffolds provide a foundation for further modification and attachment of specific sugar moieties, allowing researchers to create customized glycopeptides for studying their biological functions and potential therapeutic applications. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:

Reagent for Functional Cyclic Carbonate Monomer Synthesis:

Cyclic carbonates are a class of cyclic organic compounds with diverse applications in material science, drug delivery, and catalysis. Alloc-Su acts as a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propanediols. These monomers serve as building blocks for the formation of diverse cyclic carbonate polymers with tailored properties. This approach allows researchers to design and synthesize novel materials with specific functionalities for various research and development purposes. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:

N-(Allyloxycarbonyloxy)succinimide is an organic compound with the molecular formula CHNO and a molecular weight of 199.16 g/mol. It appears as a solid at room temperature and is known for its unique functional groups, which include an allyloxycarbonyl moiety attached to a succinimide structure. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions to maintain stability .

The compound's structure features a succinimide ring, which is a five-membered cyclic imide, providing it with distinctive chemical reactivity and biological properties. It is often used in various chemical syntheses and research applications due to its reactivity and ability to form covalent bonds with nucleophiles.

- Nucleophilic Substitution: The allyloxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: In the presence of water, N-(Allyloxycarbonyloxy)succinimide can hydrolyze to yield succinimide and allyl alcohol.

- Cross-Coupling Reactions: The allyl group can participate in cross-coupling reactions, such as those catalyzed by palladium, which are useful in forming carbon-carbon bonds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(Allyloxycarbonyloxy)succinimide exhibits notable biological activity, particularly in the context of drug development and bioconjugation. It has been reported to possess moderate toxicity when ingested, classified as harmful if swallowed (H302), and may cause skin irritation (H315) . The compound's ability to form stable linkages with biomolecules makes it a candidate for applications in targeted drug delivery systems or as a linker in bioconjugation strategies.

Several methods have been documented for synthesizing N-(Allyloxycarbonyloxy)succinimide:

- Hydroxychloroalkanoate Method: This involves reacting hydroxychloroalkanoate with succinimide to generate allyl succinimidyl carbonate, which can then be transformed into N-(Allyloxycarbonyloxy)succinimide .

- Direct Esterification: This method entails the reaction of succinimide with an appropriate allyl alcohol derivative under acidic conditions to form the desired compound.

- Carbonylation Reactions: Utilizing carbonylation techniques can also lead to the formation of N-(Allyloxycarbonyloxy)succinimide by incorporating carbonyl groups into the synthesis pathway.

These synthesis methods demonstrate the compound's accessibility for research and industrial applications.

This comparison highlights the uniqueness of N-(Allyloxycarbonyloxy)succinimide within its class of compounds, particularly regarding its functional versatility and application potential.

Interaction studies involving N-(Allyloxycarbonyloxy)succinimide focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's ability to form covalent bonds allows it to be used in:

- Protein Labeling: Investigating how N-(Allyloxycarbonyloxy)succinimide can label proteins for tracking within biological systems.

- DNA Conjugation: Exploring its potential for attaching to DNA molecules for use in gene delivery systems.

Such studies are crucial for understanding how this compound can be utilized in biotechnological applications.

The development of N-(Allyloxycarbonyloxy)succinimide is closely tied to the evolution of protecting group chemistry in organic synthesis. The compound emerged from the need for more versatile and selective protecting group reagents, particularly those that could be removed under mild conditions without affecting other functional groups present in complex molecules.

The historical context of this compound's development is intrinsically linked to advances in allyl carbonate chemistry and the Tsuji-Trost reaction, which was first pioneered by Jirō Tsuji in 1965 and later adapted by Barry Trost in 1973 with the introduction of phosphine ligands. These foundational works in palladium-catalyzed allylic substitution provided the theoretical framework for understanding how allyl-based protecting groups could be selectively removed under palladium-catalyzed conditions.

The specific synthesis and application of N-(Allyloxycarbonyloxy)succinimide in protecting group chemistry represents a refinement of earlier succinimidyl carbonate chemistry. Research has shown that alkyl succinimidyl carbonates have been recognized as useful alkoxycarbonylating reagents, with their reactivity with primary amines finding wide use for the introduction of urethane protecting groups, protein modification, and covalent attachment of ligands to matrices for solid-phase synthesis.

Nomenclature and Classification

N-(Allyloxycarbonyloxy)succinimide possesses multiple systematic and common names that reflect its structural features and functional applications. The compound is systematically named as (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate according to IUPAC nomenclature. This systematic name clearly describes the structural components: the pyrrolidinedione ring system and the prop-2-enyl carbonate moiety.

The compound is known by several synonyms in the chemical literature, including Allyl N-succinimidyl carbonate, Alloc-OSu, Allyloxycarbonyl succinimidyl ester, and Allyl (2,5-dioxopyrrolidin-1-yl) carbonate. The abbreviation "Alloc-OSu" is particularly prevalent in synthetic organic chemistry, where "Alloc" refers to the allyloxycarbonyl protecting group and "OSu" denotes the N-hydroxysuccinimide ester functionality.

Table 1: Nomenclature and Identification Data for N-(Allyloxycarbonyloxy)succinimide

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate |

| CAS Number | 135544-68-2 |

| Molecular Formula | C₈H₉NO₅ |

| Molecular Weight | 199.16 g/mol |

| InChI | InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 |

| InChI Key | OIXALTPBNZNFLJ-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)ON1C(=O)CCC1=O |

Structural Characterization and Identification

The molecular structure of N-(Allyloxycarbonyloxy)succinimide consists of two distinct functional domains: the succinimide ring system and the allyl carbonate moiety. The succinimide portion, derived from succinic acid, forms a five-membered cyclic imide with the molecular formula C₄H₅NO₂ when considered independently. This ring system is characterized by two carbonyl groups flanking a nitrogen atom, creating a highly electrophilic center that facilitates nucleophilic substitution reactions.

The allyl carbonate component introduces both reactivity and protecting group functionality to the molecule. The presence of the terminal alkene in the allyl group makes this protecting group particularly valuable because it can be selectively removed under palladium-catalyzed conditions, a process that has found extensive application in complex synthesis strategies.

Table 2: Physical and Chemical Properties of N-(Allyloxycarbonyloxy)succinimide

Spectroscopic characterization reveals distinctive features that allow for unambiguous identification of the compound. The ¹³C NMR spectrum shows characteristic peaks that correspond to the different carbon environments within the molecule. The carbonyl carbons of the succinimide ring typically appear in the 170-180 ppm region, while the carbonate carbonyl appears around 150-160 ppm. The allyl carbons are observed in the aliphatic and alkene regions of the spectrum.

Significance in Organic and Bioorganic Chemistry

N-(Allyloxycarbonyloxy)succinimide occupies a crucial position in modern synthetic organic chemistry due to its dual functionality as both a protecting group reagent and an activating agent for carbonate formation. The compound's significance stems from several key factors that make it particularly valuable in complex synthetic endeavors.

In peptide and protein chemistry, the compound serves as a critical reagent for introducing allyloxycarbonyl (Alloc) protecting groups onto amino functionalities. This application has been extensively documented in the synthesis of complex peptide structures and in the preparation of glycopeptide scaffolds. The mild conditions required for Alloc group installation and the selectivity of its palladium-catalyzed removal make this protecting group strategy particularly attractive for sensitive biomolecules.

The compound's role in combinatorial chemistry has been highlighted in research involving one-bead-one-compound (OBOC) libraries. In these applications, N-(Allyloxycarbonyloxy)succinimide is used alongside other protecting group reagents to create orthogonal protection strategies that allow for selective functionalization of different positions on solid-supported substrates. This methodology has proven invaluable for the rapid generation of diverse chemical libraries for biological screening.

Recent computational studies have explored the mechanistic aspects of iridium-catalyzed allylic substitution reactions involving allyl carbamates, providing insights into the formation of enantioenriched products from carbon dioxide. While not directly involving N-(Allyloxycarbonyloxy)succinimide, these studies illuminate the broader chemistry of allyl carbonate systems and their potential for asymmetric synthesis.

The compound's utility extends to polymer chemistry, where it has been incorporated into polymer-supported reagent systems. Research has demonstrated the preparation of new polymer-supported reagents based on N-(Allyloxycarbonyloxy)succinimide, which offer advantages in terms of ease of purification and reagent recycling. These solid-supported versions maintain the reactivity of the parent compound while providing the practical benefits associated with heterogeneous reagent systems.

Table 3: Major Applications of N-(Allyloxycarbonyloxy)succinimide in Synthetic Chemistry

The safety profile of N-(Allyloxycarbonyloxy)succinimide requires careful consideration in laboratory settings. The compound is classified with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These classifications necessitate appropriate personal protective equipment and handling procedures, including storage at refrigerated temperatures and protection from moisture and heat.

An important chemical consideration for this compound involves its potential for side reactions under basic conditions. Research has revealed that alkyl succinimidyl carbonates, including allyl derivatives, can undergo Lossen rearrangement in basic aqueous buffers, leading to the formation of β-alanine derivatives. This side reaction represents a significant consideration for reaction design, particularly in biological systems or when using basic reaction conditions.

N-(Allyloxycarbonyloxy)succinimide is an organic compound with the molecular formula C₈H₉NO₅ and a molecular weight of 199.16 grams per mole [2] [4]. The compound is characterized by a succinimide ring structure covalently bonded to an allyloxycarbonyl group through an oxygen linkage [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate [2] [4].

The structural architecture consists of a five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5, which defines the succinimide moiety [1] [2]. The allyloxycarbonyl substituent is attached to the nitrogen atom of the succinimide ring through a carbonate linkage [2] [4]. The compound's Simplified Molecular Input Line Entry System representation is C=CCOC(=O)ON1C(=O)CCC1=O, which clearly illustrates the connectivity between the allyl group, carbonate functionality, and succinimide core [2] [4].

The International Chemical Identifier key for this compound is OIXALTPBNZNFLJ-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches [2] [4]. The compound is also known by the synonym Allyl N-Succinimidyl Carbonate, reflecting its functional group composition [2] [4]. The Chemical Abstracts Service registry number is 135544-68-2, which serves as the primary identifier in chemical literature [2] [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₅ [2] |

| Molecular Weight | 199.16 g/mol [2] [4] |

| Chemical Abstracts Service Number | 135544-68-2 [2] [4] |

| International Chemical Identifier Key | OIXALTPBNZNFLJ-UHFFFAOYSA-N [2] [4] |

| PubChem Compound Identifier | 11788855 [2] [4] |

Physical Constants and States

Melting and Boiling Points

N-(Allyloxycarbonyloxy)succinimide exhibits a melting point of 21 degrees Celsius under standard atmospheric conditions [6] [22]. This relatively low melting point indicates that the compound transitions from solid to liquid state at ambient temperatures slightly above room temperature [6] [22]. The compound's physical state at 20 degrees Celsius is reported as solid, appearing as white to almost white crystalline lumps or powder [2] [4] [19].

The boiling point of N-(Allyloxycarbonyloxy)succinimide has been predicted through computational methods to be approximately 269.5 ± 33.0 degrees Celsius [6]. This predicted value provides an estimate for the temperature at which the compound would transition from liquid to vapor phase under standard atmospheric pressure conditions [6]. The relatively high boiling point compared to the melting point indicates a substantial liquid range for this compound [6].

Density and Refractive Index

The density of N-(Allyloxycarbonyloxy)succinimide is reported as 1.287 grams per milliliter at 25 degrees Celsius [6] [21]. This density value indicates that the compound is denser than water, which has important implications for its behavior in aqueous systems and separation processes [6] [21]. The density measurement provides crucial information for calculating molar volumes and understanding the compound's packing efficiency in the solid state [6].

The refractive index of N-(Allyloxycarbonyloxy)succinimide has been determined to be 1.482 at 20 degrees Celsius using the sodium D-line (589 nanometers) as the reference wavelength [6] [14] [21]. This optical property is fundamental for characterizing the compound's interaction with light and is commonly used for identification and purity assessment purposes [6] [14]. The refractive index value falls within the typical range for organic compounds containing carbonyl and ether functionalities [6].

| Physical Property | Value | Temperature |

|---|---|---|

| Melting Point | 21°C [6] [22] | Standard conditions |

| Boiling Point | 269.5 ± 33.0°C [6] | Predicted value |

| Density | 1.287 g/mL [6] [21] | 25°C |

| Refractive Index | 1.482 [6] [14] [21] | 20°C (sodium D-line) |

Solubility Parameters

The solubility characteristics of N-(Allyloxycarbonyloxy)succinimide have been partially documented in the available literature [2] [4]. The compound is stored under refrigerated conditions (0-10 degrees Celsius) and requires protection from moisture and heat, indicating limited stability in aqueous environments [19] [22]. The compound is reported to be moisture sensitive, suggesting that it may undergo hydrolytic reactions when exposed to water [22] [23].

For analytical purposes, the compound demonstrates solubility in organic solvents commonly used in chromatographic applications [2] [4]. The compound's storage requirements under inert gas atmospheres further indicate that it may be susceptible to oxidative degradation or hydrolysis when exposed to ambient conditions [19] [22]. These solubility and stability characteristics are consistent with the presence of the reactive carbonate functional group within the molecular structure [2] [4].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(Allyloxycarbonyloxy)succinimide through the analysis of proton and carbon-13 chemical environments [16] [47] [50]. The succinimide ring system exhibits characteristic resonances that are well-documented in the literature for similar five-membered cyclic imide structures [25] [26] [28].

The proton nuclear magnetic resonance spectrum of succinimide derivatives typically shows the methylene protons of the ring at approximately 2.77 parts per million in deuterated chloroform [49]. For N-(Allyloxycarbonyloxy)succinimide, the allyl group protons contribute additional complexity to the spectrum, with the vinyl protons expected to appear in the 5.2-6.0 parts per million region and the methylene protons adjacent to oxygen appearing around 4.6 parts per million [48] [51].

Carbon-13 nuclear magnetic resonance analysis reveals that succinimide derivatives exhibit two distinct carbonyl carbon resonances [26] [28] [47]. The carbonyl carbons of the succinimide ring typically resonate at approximately 174-180 parts per million, representing the deshielded carbon atoms adjacent to electronegative oxygen atoms [26] [28]. The carbonate carbon is expected to appear at a similar downfield position due to its electron-deficient nature [47] [50].

The methylene carbons of the succinimide ring appear in the aliphatic region around 28-30 parts per million [26] [28] [49]. For the allyloxycarbonyl substituent, the allyl carbons contribute characteristic signals with the terminal methylene carbon appearing around 118 parts per million and the vinyl carbon around 131 parts per million [26] [28].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range |

|---|---|

| Succinimide methylene protons | ~2.77 ppm [49] |

| Allyl vinyl protons | 5.2-6.0 ppm [48] [51] |

| Carbonyl carbons | 174-180 ppm [26] [28] |

| Succinimide methylene carbons | 28-30 ppm [26] [28] [49] |

Infrared Spectroscopy Profile

Infrared spectroscopy analysis of N-(Allyloxycarbonyloxy)succinimide reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [25] [26] [28]. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations of the succinimide ring system [25] [26] [28].

The succinimide ring exhibits two distinct carbonyl stretching frequencies due to the symmetric and asymmetric stretching modes of the two carbonyl groups [26] [28]. The symmetric stretching vibration appears as a strong, sharp peak at approximately 1702 wavenumbers, while the asymmetric stretching vibration is observed as a weaker band around 1778 wavenumbers [26] [28]. These frequencies are characteristic of five-membered cyclic imides and provide definitive identification of the succinimide functionality [26] [28].

Additional infrared absorption bands associated with the succinimide ring include carbon-oxygen out-of-plane and in-plane bending vibrations observed at 569, 780, and 1123 wavenumbers [26] [28]. The carbon-carbon and carbon-nitrogen stretching vibrations of the succinimide ring are typically observed around 1182 and 1333 wavenumbers respectively [26] [28].

The allyloxycarbonyl substituent contributes additional absorption bands to the infrared spectrum [25] [26]. The carbonate carbonyl group is expected to appear in the 1700-1800 wavenumber region, potentially overlapping with the succinimide carbonyl absorptions [26] [28]. Carbon-hydrogen stretching vibrations from the allyl group appear in the 2900-3100 wavenumber region [26] [28].

| Infrared Absorption | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Symmetric carbonyl stretch | ~1702 [26] [28] | Succinimide C=O |

| Asymmetric carbonyl stretch | ~1778 [26] [28] | Succinimide C=O |

| Carbon-oxygen bending | 569, 780, 1123 [26] [28] | Succinimide ring |

| Carbon-carbon stretch | ~1182 [26] [28] | Succinimide ring |

| Carbon-nitrogen stretch | ~1333 [26] [28] | Succinimide ring |

Mass Spectrometry Data

Mass spectrometry analysis of N-(Allyloxycarbonyloxy)succinimide provides molecular weight confirmation and fragmentation pattern information that is characteristic of succinimide derivatives [29] [38] [40]. The molecular ion peak is observed at mass-to-charge ratio 199, corresponding to the intact molecular ion of the compound [2] [4].

The fragmentation behavior of succinimide derivatives in mass spectrometry follows predictable patterns based on the stability of the resulting ionic species [29] [40] [41]. The succinimide ring system tends to undergo alpha-cleavage reactions adjacent to the carbonyl groups, leading to the formation of characteristic fragment ions [29] [40] [42].

Common fragmentation pathways for N-(Allyloxycarbonyloxy)succinimide include the loss of the allyloxycarbonyl group, which would result in a fragment ion corresponding to the succinimide portion of the molecule [29] [40]. The loss of carbon monoxide from carbonyl-containing fragments is also a typical fragmentation process in mass spectrometry [40] [41] [42].

The presence of the carbonate functional group introduces additional fragmentation possibilities, including the loss of carbon dioxide (44 mass units) and the formation of allyl-containing fragment ions [40] [41] [42]. The allyl group itself can undergo characteristic fragmentations, including the loss of the terminal methylene group and rearrangement reactions [40] [41].

Mass spectrometry detection methods for succinimide-containing compounds have been extensively developed, with electrospray ionization time-of-flight mass spectrometry being particularly effective for molecular weight determination and structural characterization [38] [39] [43]. These techniques provide high resolution and mass accuracy, enabling precise identification of the compound and its degradation products [38] [39].

Thermal Properties and Stability

Flash Point Determination

The flash point of N-(Allyloxycarbonyloxy)succinimide has been determined to be 117 degrees Celsius [6] [21] [22]. This measurement represents the lowest temperature at which the compound can form an ignitable mixture with air under standard testing conditions [21] [22]. The flash point value is critical for understanding the compound's fire hazard characteristics and establishing appropriate handling protocols [21] [22].

The flash point of 117 degrees Celsius classifies N-(Allyloxycarbonyloxy)succinimide as a combustible liquid according to standard classification systems [21]. This temperature is significantly higher than the compound's melting point of 21 degrees Celsius, indicating that the compound must be heated substantially above its melting point to reach conditions where vapor ignition becomes possible [6] [21] [22].

The determination of flash point involves standardized testing procedures that measure the minimum temperature at which sufficient vapor is generated to support combustion [21] [36]. For N-(Allyloxycarbonyloxy)succinimide, this value provides essential information for laboratory safety protocols and industrial handling procedures [21] [22].

Thermal Decomposition Pathways

The thermal stability of N-(Allyloxycarbonyloxy)succinimide is influenced by the presence of multiple thermally labile functional groups within its molecular structure [22] [23] [33]. The compound is characterized as heat sensitive, requiring storage under controlled temperature conditions to maintain stability [22] [23]. Thermal decomposition typically involves the breakdown of the carbonate linkage and potential rearrangement reactions of the succinimide ring system [33] [35].

Thermal decomposition of carbonate esters generally proceeds through elimination reactions that produce carbon dioxide and corresponding alcohol or phenol derivatives [33] [34] [36]. For N-(Allyloxycarbonyloxy)succinimide, thermal breakdown would be expected to yield carbon dioxide, allyl alcohol, and succinimide-derived fragments [33] [34]. The decomposition temperature has not been precisely determined in the available literature, but the compound's heat sensitivity suggests that significant thermal degradation occurs at elevated temperatures [22] [23].

The stability of succinimide derivatives under thermal stress has been investigated in various contexts, with studies indicating that the imide ring system can undergo complex rearrangement and fragmentation reactions at high temperatures [35] [37]. The presence of the allyloxycarbonyl substituent introduces additional thermal decomposition pathways, including the potential for carbon-carbon double bond reactions and carbonate group elimination [33] [34].

The thermal decomposition products of N-(Allyloxycarbonyloxy)succinimide may include carbon monoxide, carbon dioxide, and nitrogen oxides, based on the elemental composition and functional group analysis [23]. These decomposition products are consistent with the thermal breakdown patterns observed for similar nitrogen-containing organic compounds with multiple carbonyl functionalities [23] [33].

Storage recommendations for N-(Allyloxycarbonyloxy)succinimide emphasize the importance of maintaining low temperatures (0-10 degrees Celsius) and avoiding exposure to heat sources [19] [22] [23]. The compound should be stored under inert gas atmospheres to prevent oxidative degradation and minimize thermal decomposition pathways [19] [22]. These storage conditions are essential for maintaining the chemical integrity and analytical purity of the compound during extended storage periods [22] [23].

| Thermal Property | Value/Characteristic |

|---|---|

| Flash Point | 117°C [6] [21] [22] |

| Heat Sensitivity | Heat sensitive [22] [23] |

| Storage Temperature | 0-10°C [19] [22] |

| Decomposition Products | CO, CO₂, NOₓ [23] |

| Stability Requirements | Inert atmosphere [19] [22] |

From N-Hydroxysuccinimide Derivatives

The synthesis of N-(Allyloxycarbonyloxy)succinimide primarily relies on the activation of N-hydroxysuccinimide (NHS) with allyloxycarbonyl reagents. This approach represents the most established and widely employed methodology for producing this important activated ester [1] [2] [3].

The most common synthetic route involves the reaction of N-hydroxysuccinimide with allyl chloroformate in the presence of a suitable base such as triethylamine or pyridine. This reaction proceeds through nucleophilic attack of the hydroxyl group of NHS on the carbonyl carbon of allyl chloroformate, leading to the formation of the desired carbonate ester linkage [1] [4] [5]. The reaction typically achieves yields of 75-95% under mild conditions at room temperature over 3-16 hours in solvents such as dichloromethane or dimethylformamide [1] [6].

Alternative approaches utilize allyl carbonate reagents, which can provide excellent yields of 80-100% with minimal byproduct formation [1]. These reactions are particularly advantageous for scale-up applications due to their high efficiency and scalability. The reaction conditions typically involve temperatures ranging from room temperature to 50°C over 3-16 hours in organic solvents [1] [7].

The mechanism of NHS activation involves initial deprotonation of the hydroxyl group by the base, followed by nucleophilic attack on the electrophilic carbonyl center of the allyloxycarbonyl reagent. The resulting tetrahedral intermediate collapses to eliminate the leaving group, forming the stable carbonate ester product [5] [2].

A two-step approach utilizing N-Boc protection has also been reported, where NHS is first treated with di-tert-butyl dicarbonate and 4-dimethylaminopyridine, followed by treatment with hydroxylamine. This one-pot procedure achieves yields of 65-80% with good selectivity [5].

Carbonylation Approaches

Carbonylation methodologies represent an alternative synthetic strategy that utilizes carbon monoxide as a C1 building block. These approaches are particularly attractive from an atom-economy perspective, as they directly incorporate CO into the target molecule structure [8] [9] [10].

Cobalt-catalyzed carbonylation reactions have been successfully employed for the synthesis of succinimide derivatives. These reactions typically proceed under atmospheric pressure of carbon monoxide (1-2 atm) at elevated temperatures around 150°C for 16 hours [8] [9] [11]. The cobalt catalyst system exhibits high activities and selectivities, with yields ranging from 54-86% depending on the specific substrate and reaction conditions [8] [9].

The carbonylation approach involves C(sp³)-H bond activation followed by CO insertion and subsequent cyclization to form the succinimide ring system. This methodology has been demonstrated to be effective for the functionalization of primary, secondary, and tertiary carbon centers, providing access to α-spirocyclic succinimide products [8] [9].

Rhodium-catalyzed carbonylation has also been investigated, offering complementary reactivity patterns. The rhodium systems can operate under milder conditions and provide high enantioselectivities when chiral ligands are employed [10] [12] [13]. These catalytic systems have been particularly useful for the synthesis of complex, stereochemically defined succinimide derivatives.

Iron-catalyzed hydroaminocarbonylation represents another emerging approach for succinimide synthesis. This methodology utilizes alkynes, carbon monoxide, and ammonium hydrogencarbonate as starting materials, providing a novel transformation pathway to succinimide products [14].

Optimization Strategies for Synthesis

The optimization of N-(Allyloxycarbonyloxy)succinimide synthesis requires careful consideration of multiple reaction parameters to achieve maximum yield and purity. Temperature control represents a critical factor, with optimal conditions typically ranging from 20-50°C for most synthetic routes [1] [15] [16]. Higher temperatures can increase reaction rates but may also lead to thermal decomposition of the sensitive NHS starting material or product [16] [17].

Reaction time optimization is equally important, with most procedures requiring 3-16 hours depending on the specific route employed [1] [4] [15]. Extended reaction times can improve conversion up to an optimum point, but prolonged exposure may result in side product formation or hydrolysis of the desired product [15] [16].

Solvent selection plays a crucial role in reaction efficiency. Polar aprotic solvents such as dimethylformamide, or solvent mixtures like dimethylformamide:methanol (1:1), have proven most effective for enhancing reactant solubility and promoting efficient mixing [1] [18] [15]. Anhydrous conditions are particularly critical due to the moisture sensitivity of both NHS and the target product [16] [19].

Base selection and stoichiometry significantly impact both reaction rate and selectivity. Pyridine and triethylamine are the most commonly employed bases, typically used in 5-11 molar equivalents relative to NHS [1] [18]. Excess base drives the reaction to completion by effectively capturing the acid byproducts generated during the reaction [1] [5].

The reagent stoichiometry requires optimization to balance conversion efficiency with cost considerations. Ratios of NHS to allyloxycarbonyl reagent ranging from 1:1.1 to 1:2.8 have been reported, with slight excess of the allyloxycarbonyl component typically maximizing conversion [1] [18].

Atmosphere control is essential for moisture-sensitive reactions. Inert atmospheres of nitrogen or argon effectively prevent hydrolysis and unwanted side reactions that can occur in the presence of atmospheric moisture [16] [19] [20].

Purification Techniques and Challenges

The purification of N-(Allyloxycarbonyloxy)succinimide presents several unique challenges due to the compound's sensitivity to moisture, heat, and basic conditions. The most commonly employed purification technique is crystallization from suitable organic solvents [4] [21] [20].

Crystallization using ethanol, diethyl ether, or acetone can achieve purities of 95-99%, but requires careful attention to moisture exclusion [4] [21]. The compound's limited solubility in many organic solvents necessitates the use of hot solvent followed by controlled cooling to promote crystal formation [20] [22]. Recrystallization from hot ethanol followed by cooling represents a particularly effective approach, achieving purities of 98-99% [21] [20].

Column chromatography using silica gel with ethyl acetate/hexane gradient elution can provide high purities of 97-99%, but requires fast elution to minimize product decomposition on the acidic silica surface [12] [17]. Neutral alumina has been employed as an alternative stationary phase to reduce product instability issues [16].

Precipitation techniques using cold diethyl ether from organic solutions offer a rapid purification method, though typically achieving lower purities of 90-95% [1] [4]. This approach is useful for initial crude product purification before more refined crystallization procedures [20].

Washing protocols using water, brine, or cold organic solvents are essential for removing ionic byproducts and excess reagents. However, these procedures must be carefully controlled to prevent emulsion formation and product hydrolysis [1] [16]. pH control and the use of phase separation aids can help address these challenges [16].

The major purification challenges include the compound's moisture sensitivity, which can lead to hydrolysis during aqueous workup procedures [4] [16]. Low solubility in common organic solvents complicates crystallization procedures, often requiring the use of mixed solvent systems or elevated temperatures [20] [22]. Product decomposition at elevated temperatures limits the use of high-temperature purification techniques [17] [20].

Scale-up Considerations

The transition from laboratory-scale synthesis to pilot or industrial-scale production of N-(Allyloxycarbonyloxy)succinimide requires careful consideration of multiple engineering and safety factors. Reactor design represents a fundamental consideration, with the need to transition from simple round-bottom flask setups with magnetic stirring to jacketed reactors equipped with mechanical agitation systems [23] [24] [20].

Heat management becomes increasingly critical at larger scales due to the exothermic nature of the acylation reaction and the thermal sensitivity of the product. Laboratory-scale oil bath heating must be replaced with controlled heating and cooling systems that provide uniform temperature distribution throughout the reactor volume [23] [20]. Heat transfer coefficients and temperature uniformity calculations become essential for preventing hot spot formation and potential thermal runaway conditions [23].

Mass transfer considerations require optimization of impeller design and mixing parameters to ensure adequate contact between reactants in larger volumes. Reynolds number calculations and mixing time determinations become crucial for maintaining reaction efficiency as reactor volumes increase [23]. Poor heat and mass transfer can result in significantly longer reaction times and reduced yields compared to laboratory-scale procedures [23].

Safety considerations escalate substantially during scale-up due to the increased quantities of potentially hazardous materials. Explosion-proof equipment and automated safety systems replace simple fume hood containment used at laboratory scale [23] [25] [20]. Comprehensive hazard analysis and emergency response procedures must be developed to address the increased risk exposure associated with larger scale operations [23] [25].

Economic factors play an increasingly important role in large-scale production. The transition from high-purity laboratory reagents to technical-grade materials requires validation that product quality is maintained while reducing raw material costs [26] [23] [27]. Continuous operation modes can improve efficiency compared to batch processes, but require additional process validation and control system development [23] [27].

Material compatibility becomes critical for reactor construction and cleaning protocols. The corrosive nature of some reagents and the need for frequent equipment cleaning between batches necessitate careful selection of construction materials and development of standardized cleaning procedures [23] [25].

Process validation and regulatory compliance requirements add significant complexity to scale-up operations. Good Manufacturing Practice guidelines must be followed for pharmaceutical applications, requiring extensive documentation and quality control procedures [23] [27]. Capital investment requirements for specialized equipment and facility modifications represent substantial financial considerations [26] [27].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant